molecular formula C12H10F6N2O4 B387624 (4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

Cat. No.: B387624
M. Wt: 360.21g/mol
InChI Key: KZBFXWUKDQRJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C12H10F6N2O4 and a molecular weight of 360.2092192 . This compound is characterized by the presence of a nitrobenzyl group and a trifluoromethyl group, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of (4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate involves several steps. One common method includes the reaction of 4-nitrobenzyl chloride with 2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The nitrobenzyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies .

Comparison with Similar Compounds

(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10F6N2O4

Molecular Weight

360.21g/mol

IUPAC Name

(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C12H10F6N2O4/c1-10(11(13,14)15,12(16,17)18)19-9(21)24-6-7-2-4-8(5-3-7)20(22)23/h2-5H,6H2,1H3,(H,19,21)

InChI Key

KZBFXWUKDQRJOO-UHFFFAOYSA-N

SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.